molecular formula C23H22ClN3O2 B12018550 2-((4-Chlorobenzyl)oxy)-N'-(4-(dimethylamino)benzylidene)benzohydrazide CAS No. 769156-15-2

2-((4-Chlorobenzyl)oxy)-N'-(4-(dimethylamino)benzylidene)benzohydrazide

Cat. No.: B12018550
CAS No.: 769156-15-2
M. Wt: 407.9 g/mol
InChI Key: DJLVYGRGMKGUDI-MFKUBSTISA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a dimethylamino group, and a benzohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then reacted with 4-(dimethylamino)benzaldehyde to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chlorobenzyl oxides, while reduction could produce chlorobenzyl alcohol derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(4-Chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
  • (4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

769156-15-2

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H22ClN3O2/c1-27(2)20-13-9-17(10-14-20)15-25-26-23(28)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,16H2,1-2H3,(H,26,28)/b25-15+

InChI Key

DJLVYGRGMKGUDI-MFKUBSTISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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